Biotin-PEG23-azide

Description

BenchChem offers high-quality Biotin-PEG23-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG23-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H112N6O25S/c59-64-61-6-8-68-10-12-70-14-16-72-18-20-74-22-24-76-26-28-78-30-32-80-34-36-82-38-40-84-42-44-86-46-48-88-50-52-89-51-49-87-47-45-85-43-41-83-39-37-81-35-33-79-31-29-77-27-25-75-23-21-73-19-17-71-15-13-69-11-9-67-7-5-60-56(65)4-2-1-3-55-57-54(53-90-55)62-58(66)63-57/h54-55,57H,1-53H2,(H,60,65)(H2,62,63,66)/t54-,55-,57-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCVJZZLKSMPOQ-SNKXOJDGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H112N6O25S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1325.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG23-azide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG23-azide, a versatile reagent for the biotinylation of alkyne-containing molecules through "click" chemistry.[1] Addressed to researchers, scientists, and drug development professionals, this document outlines the key chemical properties, applications, and detailed experimental protocols for this compound.

Core Properties of Biotin-PEG23-azide

Biotin-PEG23-azide is a chemical compound that features a biotin molecule linked to an azide group via a 23-unit polyethylene glycol (PEG) spacer.[2][3][4] This structure allows for the covalent labeling of molecules containing an alkyne group through a highly efficient and specific reaction known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The long, hydrophilic PEG linker minimizes steric hindrance and enhances solubility in aqueous solutions, which is advantageous for biological applications.

| Property | Value | Reference(s) |

| Molecular Weight | 1325.60 g/mol | |

| Chemical Formula | C₅₈H₁₁₂N₆O₂₅S | |

| Purity | >90% to >97% (vendor dependent) | |

| Physical Form | Solid or viscous liquid | |

| Storage Conditions | -20°C | |

| Solubility | Aqueous soluble | |

| Spacer Arm Length | 87.7 Å |

Applications in Research and Drug Development

The unique properties of Biotin-PEG23-azide make it a valuable tool in a variety of research and drug development applications, including:

-

Proteomics: Labeling and enrichment of alkyne-modified proteins for identification and quantification.

-

Drug Discovery: As a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

-

Bioconjugation: Site-specific biotinylation of proteins, peptides, and nucleic acids.

-

Immunoassays: Development of sensitive detection methods such as ELISA and pull-down assays.

-

Surface Chemistry: Functionalization of surfaces with biotin for the immobilization of biomolecules.

Experimental Protocol: Biotinylation of an Alkyne-Modified Protein and Subsequent Pull-Down Assay

This section details a general protocol for the copper-catalyzed click chemistry reaction to biotinylate an alkyne-modified protein, followed by a pull-down assay to isolate the biotinylated protein and its interacting partners.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Biotin-PEG23-azide in DMSO.

-

Prepare a 50 mM stock solution of copper(II) sulfate in water.

-

Prepare a 50 mM stock solution of a reducing agent, such as sodium ascorbate or tris(2-carboxyethyl)phosphine (TCEP), in water. This should be prepared fresh.

-

Prepare a 1.7 mM stock solution of a copper-chelating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), in a 1:4 v/v mixture of DMSO and tert-butanol.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (at a final concentration of 1-10 µM in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4), and the Biotin-PEG23-azide stock solution to a final concentration of 100 µM.

-

Add the copper(II) sulfate stock solution to a final concentration of 1 mM.

-

Add the TBTA stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared reducing agent stock solution to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.

-

-

Removal of Excess Reagents:

-

Excess biotin-azide and copper can be removed by dialysis, size exclusion chromatography, or protein precipitation.

-

Part 2: Pull-Down Assay of Biotinylated Protein

-

Binding to Streptavidin Beads:

-

Resuspend streptavidin-coated magnetic or agarose beads in a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.5).

-

Add the biotinylated protein sample to the bead slurry.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin beads.

-

-

Washing:

-

Pellet the beads using a magnetic rack or by centrifugation.

-

Remove the supernatant and wash the beads three to five times with the binding buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the biotinylated protein and any interacting partners from the beads by adding an elution buffer (e.g., a buffer containing a high concentration of free biotin, or a low pH buffer).

-

Incubate for 10-30 minutes at room temperature.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the biotinylated protein and its interaction partners.

-

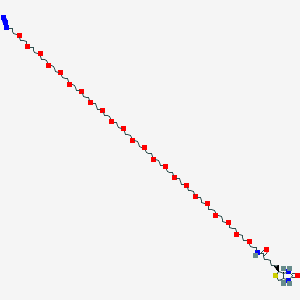

Visualized Experimental Workflow

The following diagram illustrates the key steps in the biotinylation and pull-down workflow.

Caption: Workflow for biotinylating an alkyne-modified protein and subsequent pull-down assay.

References

The Role of the PEG23 Linker in Biotin Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and chemical biology, the precise and efficient labeling of biomolecules is paramount. Biotin-azide reagents, particularly those incorporating Polyethylene Glycol (PEG) linkers, have emerged as indispensable tools for a wide array of applications, from affinity purification and immunoassays to the targeted delivery of therapeutics. This technical guide provides an in-depth exploration of Biotin-PEG23-azide, a versatile reagent that combines the high-affinity binding of biotin to streptavidin with the advantageous properties of a 23-unit PEG linker and the bioorthogonal reactivity of an azide group. We will delve into the core functionalities of this molecule, its applications in "click chemistry," and the specific role the PEG23 linker plays in enhancing experimental outcomes.

Core Components and Their Functions

Biotin-PEG23-azide is a heterobifunctional molecule comprised of three key components:

-

Biotin: A small vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M)[1]. This high-affinity binding is leveraged for the detection, purification, and immobilization of biotinylated molecules.

-

Azide (N₃): A functional group that is bioorthogonal, meaning it is chemically inert in complex biological systems but reacts specifically with a complementary functional group, typically an alkyne[2]. This allows for the precise and covalent attachment of the biotin tag to a target molecule through a "click" reaction.

-

PEG23 Linker: A 23-unit polyethylene glycol chain that acts as a flexible, hydrophilic spacer between the biotin and azide moieties[3]. The length and properties of this linker are critical for the overall performance of the reagent.

The Pivotal Role of the PEG23 Linker

The polyethylene glycol (PEG) linker is not merely a passive spacer; it imparts several beneficial properties to the biotin-azide reagent that are crucial for its efficacy in various applications[4][5].

Enhanced Solubility and Reduced Aggregation

The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the entire molecule. This is particularly advantageous when working with hydrophobic biomolecules or in aqueous buffer systems, as it helps to prevent aggregation and ensures that the reagent remains in solution for efficient reaction.

Minimized Steric Hindrance

The extended and flexible nature of the PEG23 linker provides significant spatial separation between the biotin moiety and the target molecule to which the azide group is attached. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep binding pocket of streptavidin. Studies have shown that the length of the linker can influence the immobilization of biotinylated molecules, with longer linkers often leading to improved accessibility.

Improved Pharmacokinetics and Reduced Immunogenicity

In the context of in vivo applications, such as targeted drug delivery with antibody-drug conjugates (ADCs), PEGylation is a well-established strategy to improve the pharmacokinetic profile of a molecule. Longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life. Furthermore, the PEG linker can create a "stealth" effect, shielding the bioconjugate from the immune system and reducing its immunogenicity.

Influence of PEG Linker Length

The choice of PEG linker length is a critical parameter in the design of bioconjugates. While shorter linkers may offer greater stability in some contexts, longer linkers like PEG23 generally provide a better balance of improved pharmacokinetics and sustained in vivo efficacy, especially for hydrophobic payloads. The optimal length is often application-specific and may require empirical determination.

Data Presentation: Physicochemical and Kinetic Properties

The following tables summarize key quantitative data for biotin-azide reagents. It is important to note that some of the data presented is for analogous compounds due to the limited availability of specific data for Biotin-PEG23-azide.

| Property | Value | Solvent/Conditions | Reference |

| Molecular Weight | 1325.6 g/mol | - | |

| Molecular Formula | C₅₈H₁₁₂N₆O₂₅S | - | |

| Solubility (Biotin-azide) | ~5 mg/mL | DMSO | |

| ~0.5 mg/mL | 1:1 DMSO:PBS (pH 7.2) | ||

| Storage | -20°C | - | |

| Stability (Biotin-azide) | ≥4 years at -20°C | Solid form |

Table 1: Physicochemical Properties of Biotin-PEG23-azide and an Analogous Biotin-Azide.

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| Azide with DBCO (Strain-Promoted) | ~1 | Varies with specific reactants and solvent | |

| Azide with BCN (Strain-Promoted) | Varies (generally slower than DBCO) | Varies with specific reactants and solvent | |

| Azide with Alkyne (Copper-Catalyzed) | 10-100 | Cu(I) catalyst |

Table 2: Representative Reaction Kinetics of Azide-Alkyne Click Chemistry. Note: The rate constants can vary depending on the specific alkyne and reaction conditions.

Experimental Protocols

Biotin-PEG23-azide is a versatile reagent for biotinylating alkyne-modified biomolecules via click chemistry. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Protein Biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the biotinylation of a protein containing an alkyne-modified amino acid.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Biotin-PEG23-azide

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (prepare fresh)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Biotin-PEG23-azide in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM.

-

Add the Biotin-PEG23-azide stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

-

Prepare a premix of CuSO₄ and THPTA by adding the CuSO₄ stock solution to the THPTA stock solution at a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Verification:

-

Confirm biotinylation by Western blot analysis using a streptavidin-HRP conjugate or by mass spectrometry.

-

Protocol 2: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to display a cyclooctyne-containing sugar.

Materials:

-

Cells with cyclooctyne-modified surface glycans

-

Biotin-PEG23-azide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Wash the cells twice with warm PBS to remove any residual media components.

-

-

Labeling Reaction:

-

Prepare a solution of Biotin-PEG23-azide in cell culture medium or PBS at a final concentration of 20-100 µM.

-

Add the Biotin-PEG23-azide solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C.

-

-

Washing:

-

Gently wash the cells three times with PBS to remove unreacted Biotin-PEG23-azide.

-

-

Downstream Analysis:

-

The biotinylated cells can now be lysed for affinity purification of the labeled proteins using streptavidin beads, or they can be fixed and stained with fluorescently labeled streptavidin for imaging.

-

Mandatory Visualizations

Experimental Workflow for Protein Biotinylation using CuAAC

Caption: Workflow for CuAAC-mediated protein biotinylation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. Biotin-PEG-azide linkers can be used in the synthesis of PROTACs, where the biotin serves as a versatile handle for purification and analysis, and the PEG linker provides optimal spacing and solubility.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

Biotin-PEG23-azide is a powerful and versatile tool in the modern life scientist's arsenal. The thoughtful integration of a high-affinity biotin tag, a bioorthogonal azide handle, and a long, flexible PEG23 linker results in a reagent with enhanced solubility, minimized steric hindrance, and improved biocompatibility. These features are critical for the successful biotinylation of a wide range of biomolecules and enable a multitude of applications in proteomics, drug discovery, and diagnostics. Understanding the specific role of the PEG23 linker allows researchers to rationally design experiments and optimize their bioconjugation strategies for superior outcomes.

References

- 1. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Biotin-PEG23-azide in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Biotin-PEG23-azide in click chemistry reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this versatile reagent, its underlying chemical principles, and practical guidance for its implementation in experimental workflows.

Introduction to Biotin-PEG23-azide and Click Chemistry

Biotin-PEG23-azide is a heterobifunctional reagent that combines the high-affinity binding of biotin to streptavidin and avidin with the precision of click chemistry. This reagent is composed of three key functional components:

-

Biotin: A vitamin with an exceptionally strong and specific interaction with streptavidin and avidin, making it an invaluable tool for the detection, purification, and immobilization of biomolecules.

-

PEG23 Linker: A 23-unit polyethylene glycol (PEG) spacer that is hydrophilic, flexible, and biocompatible. This linker enhances the aqueous solubility of the reagent and the resulting conjugate, and it minimizes steric hindrance between the biotin moiety and the target molecule, ensuring efficient binding to streptavidin or avidin.

-

Azide Group (-N₃): A reactive functional group that serves as one half of the "click" reaction pair. Its bio-orthogonal nature means it does not readily react with naturally occurring functional groups in biological systems, ensuring high specificity in labeling.

Click chemistry refers to a class of reactions that are rapid, high-yielding, specific, and tolerant of a wide range of functional groups and reaction conditions, including aqueous environments. The most prominent examples used with Biotin-PEG23-azide are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole ring, covalently linking the biotin reagent to a molecule of interest that has been functionalized with an alkyne group.

Mechanism of Action in Click Chemistry Reactions

Biotin-PEG23-azide participates in two primary types of click chemistry reactions, each with distinct mechanisms and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes. The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the 1,3-dipolar cycloaddition.

Mechanism:

-

Formation of Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne on the target molecule to form a copper-acetylide intermediate.

-

Coordination of Azide: The azide group of Biotin-PEG23-azide then coordinates to the copper-acetylide complex.

-

Cycloaddition and Ring Formation: A concerted or stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Protonolysis and Catalyst Regeneration: This intermediate undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne-containing reaction partner. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.

Mechanism:

-

Activation by Ring Strain: The cyclooctyne's high degree of ring strain lowers the activation energy of the cycloaddition reaction.

-

Direct Cycloaddition: The azide group of Biotin-PEG23-azide reacts directly with the strained alkyne in a concerted [3+2] cycloaddition.

-

Formation of Triazole: This reaction leads to the formation of a stable triazole linkage, covalently attaching the biotin moiety to the target molecule.

Quantitative Data and Performance Comparison

The choice between CuAAC and SPAAC depends on the specific application, with trade-offs in reaction kinetics, biocompatibility, and cost of reagents. The following tables summarize key quantitative and qualitative data to aid in this decision-making process.

Table 1: General Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this. Not ideal for long-term live-cell imaging. | High, suitable for in vivo and live-cell applications.[1] |

| Reaction Rate | Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹) | Generally slower, highly dependent on the cyclooctyne used (second-order rate constants typically 10⁻³-1 M⁻¹s⁻¹).[2] |

| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Reagent Accessibility | Terminal alkynes are generally simple and cost-effective. | Strained cyclooctynes can be more complex and expensive to synthesize.[2] |

| Side Reactions | Potential for oxidative damage to biomolecules in the absence of protective ligands. | Cyclooctynes can be susceptible to side reactions if highly unstable. |

Table 2: Comparative Labeling Efficiency in a Proteomics Context

A study comparing CuAAC and SPAAC for labeling O-GlcNAcylated proteins provided the following insights.[3]

| Parameter | CuAAC with Biotin-Alkyne | SPAAC with Biotin-Cyclooctyne |

| Number of Identified Proteins | 229 | 188 |

| Overlapping Proteins | \multicolumn{2}{c | }{114} |

| Conclusion | Higher protein identification and better accuracy in this proteomics workflow.[3] | Effective, but identified fewer proteins compared to CuAAC in this specific study. |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with Biotin-PEG23-azide for the biotinylation of a target protein functionalized with an alkyne or cyclooctyne, respectively. Note: Optimization of concentrations, reaction times, and purification methods may be necessary for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, Tris)

-

Biotin-PEG23-azide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

DMSO (if using TBTA)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Biotin-PEG23-azide: 10 mM in DMSO or aqueous buffer.

-

CuSO₄: 20 mM in water.

-

Sodium ascorbate: 100 mM in water (prepare fresh).

-

Ligand (THPTA): 50 mM in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.

-

Add Biotin-PEG23-azide to a final concentration of 2-5 fold molar excess over the protein.

-

Add the ligand to a final concentration of 5-fold molar excess over CuSO₄.

-

Add CuSO₄ to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable protein purification method.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Cyclooctyne-modified protein (e.g., DBCO- or BCN-modified) in a suitable buffer (e.g., PBS)

-

Biotin-PEG23-azide

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Biotin-PEG23-azide: 10 mM in DMSO or aqueous buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the cyclooctyne-modified protein to the desired final concentration in buffer.

-

Add Biotin-PEG23-azide to a final concentration of 2-10 fold molar excess over the protein.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. Reaction times are dependent on the specific cyclooctyne used.

-

-

Purification:

-

Remove excess Biotin-PEG23-azide by dialysis, size-exclusion chromatography, or another suitable protein purification method.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows for protein labeling and subsequent purification using Biotin-PEG23-azide in click chemistry.

Conclusion

Biotin-PEG23-azide is a powerful and versatile reagent for the biotinylation of biomolecules through click chemistry. Its well-defined structure, incorporating a high-affinity biotin tag, a biocompatible PEG linker, and a bio-orthogonal azide handle, makes it an ideal tool for a wide range of applications in research and drug development. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry pathways allows for flexibility in experimental design, catering to both in vitro and in vivo studies. By understanding the mechanisms, performance characteristics, and experimental protocols outlined in this guide, researchers can effectively leverage Biotin-PEG23-azide to achieve their scientific goals.

References

A Technical Guide to the Solubility of Biotin-PEG23-azide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of reagents is paramount for experimental success. This technical guide provides an in-depth overview of the solubility of Biotin-PEG23-azide in various aqueous and organic solvents, alongside detailed experimental protocols and relevant biochemical workflows.

Biotin-PEG23-azide is a valuable bioconjugation reagent that combines the strong binding affinity of biotin for streptavidin and avidin with a long, hydrophilic polyethylene glycol (PEG) spacer terminating in a reactive azide group. This structure makes it a key component in "click chemistry" reactions for labeling and detecting biomolecules. The PEG23 linker significantly influences its solubility, enhancing its utility in aqueous environments common in biological research.

Solubility Profile

Qualitative Solubility of Biotin-dPEG®₂₃-azide:

-

Organic Solvents: Soluble in Methylene Chloride, Dimethylacetamide (DMAC), and Dimethyl Sulfoxide (DMSO)[2]

For context, shorter-chain analogs exhibit high solubility in both aqueous and organic solvents. This suggests that Biotin-PEG23-azide is likely to have high solubility in a range of common laboratory solvents.

| Compound | Solvent | Solubility |

| Biotin-dPEG®₂₃-azide | Water | Soluble (quantitative data not available)[2] |

| Methylene Chloride | Soluble (quantitative data not available) | |

| DMAC | Soluble (quantitative data not available) | |

| DMSO | Soluble (quantitative data not available) | |

| Biotin-PEG3-Azide | DMSO | 44.45 mg/mL |

| Water | 44.45 mg/mL | |

| Biotin-azide (no PEG) | DMSO | ~5 mg/mL |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |

Note: The quantitative data for Biotin-PEG3-azide and Biotin-azide are provided for reference. The extended PEG23 chain in the target compound is expected to confer at least comparable, if not greater, solubility in aqueous and polar organic solvents.

Experimental Protocols

Determining Solubility of Biotin-PEG23-azide

A general protocol for determining the equilibrium solubility of a PEGylated compound involves the following steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Biotin-PEG23-azide to a known volume of the desired solvent (e.g., water, DMSO, DMF, ethanol) in a sealed vial.

-

Ensure enough solid is present to achieve saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or rotator.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Alternatively, filter the solution using a syringe filter with a pore size appropriate to remove the solid particles (e.g., 0.22 µm).

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection to determine the precise concentration of the dissolved Biotin-PEG23-azide.

-

The solubility is then calculated and typically expressed in mg/mL.

-

General Protocol for Bioconjugation via Click Chemistry

Biotin-PEG23-azide is primarily used for bioconjugation through "click chemistry." The two most common methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves the use of a copper(I) catalyst to join the azide group of Biotin-PEG23-azide with a terminal alkyne on a target biomolecule.

-

Materials:

-

Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Biotin-PEG23-azide.

-

Copper(II) sulfate (CuSO₄).

-

Reducing agent (e.g., sodium ascorbate).

-

Copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) catalyst and protect the biomolecule.

-

-

Procedure:

-

Prepare a stock solution of the alkyne-modified biomolecule.

-

Prepare stock solutions of Biotin-PEG23-azide, CuSO₄, sodium ascorbate, and the chelating ligand.

-

In a reaction tube, add the alkyne-modified biomolecule, Biotin-PEG23-azide, and the chelating ligand.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the resulting biotinylated biomolecule using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.

-

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. This method is often preferred for use in living systems due to the absence of a cytotoxic copper catalyst.

-

Materials:

-

Cyclooctyne-modified biomolecule (e.g., DBCO-modified protein) in a suitable buffer.

-

Biotin-PEG23-azide.

-

-

Procedure:

-

Prepare a solution of the cyclooctyne-modified biomolecule.

-

Add the Biotin-PEG23-azide to the solution.

-

Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.

-

The reaction proceeds without the need for a catalyst.

-

Purify the biotinylated biomolecule to remove any unreacted Biotin-PEG23-azide.

-

Visualizing Experimental Workflows

To further clarify the application of Biotin-PEG23-azide, the following diagrams illustrate the experimental workflows for CuAAC and SPAAC.

References

Safeguarding Your Research: A Technical Guide to the Storage and Stability of Biotin-PEG23-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical storage and stability considerations for Biotin-PEG23-azide, a valuable reagent in bioconjugation, drug delivery, and diagnostic development. Understanding these parameters is essential for ensuring the integrity, reactivity, and reproducibility of experiments involving this molecule.

Core Properties and Handling

Biotin-PEG23-azide is a biotinylation reagent that incorporates a 23-unit polyethylene glycol (PEG) spacer and a terminal azide group. This structure imparts aqueous solubility, minimizes steric hindrance for biotin-avidin binding, and allows for covalent conjugation to alkyne-containing molecules via "click chemistry".[1] Due to the PEG component, these compounds are often hygroscopic and require careful handling to prevent degradation.[2]

Key Recommendations for Handling:

-

Acclimatization: Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture.[2]

-

Inert Atmosphere: For optimal long-term stability, it is recommended to handle the solid compound under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Moisture Prevention: Minimize exposure to air. Solid forms can become tacky and difficult to handle upon moisture absorption.[2]

Storage and Stability Data

Proper storage is paramount to preserving the functionality of Biotin-PEG23-azide. The following tables summarize the recommended storage conditions for both the solid product and solutions, based on information from various suppliers. While specific data for the PEG23 variant is limited, information for analogous Biotin-PEG-azide compounds provides valuable guidance.

Table 1: Recommended Storage Conditions for Solid Biotin-PEG23-azide

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | To minimize thermal degradation and maintain long-term stability. |

| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) is recommended | PEG compounds are often hygroscopic; this prevents moisture absorption which can lead to degradation. |

| Light Exposure | Store in the dark (e.g., in an amber vial or dark container) | While not explicitly stated for this molecule, azides can be light-sensitive. |

Table 2: Stability of Biotin-PEG-azide Compounds (Solid Form)

| Compound | Storage Temperature | Reported Stability |

| Biotin-PEG3-azide | -20°C | ≥ 4 years |

| Biotin-PEG3-azide | -20°C | 24 months |

| Biotin-PEG3-azide | -20°C | 3 years |

Table 3: Recommended Storage and Stability of Biotin-PEG-azide Stock Solutions

| Solvent | Storage Temperature | Reported Stability | Special Considerations |

| DMSO | -80°C | 6 months | Use freshly opened, anhydrous DMSO as it is hygroscopic and can impact solubility and stability. |

| DMSO | -20°C | 1 month | Shorter stability compared to -80°C. |

| Water | -80°C / -20°C | Use within 1 month | If water is used as the solvent, it is recommended to filter-sterilize the solution (0.22 µm filter) before use. |

Experimental Protocols

Characterizing the stability and functionality of Biotin-PEG23-azide is crucial for experimental success. Below are generalized protocols for assessing the integrity of the compound and for its use in a typical click chemistry reaction.

Protocol 1: Assessment of Biotin-PEG23-azide Integrity by HPLC

Objective: To determine the purity and detect potential degradation products of Biotin-PEG23-azide over time.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Biotin-PEG23-azide in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For stability studies, samples can be incubated under various conditions (e.g., different temperatures, pH values, or light exposure) for defined periods.

-

-

HPLC System:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.

-

Detection: UV detection at a wavelength where the biotin or azide moiety absorbs (e.g., ~210 nm).

-

-

Procedure:

-

Inject a defined volume of the sample onto the HPLC column.

-

Run the gradient program to separate the components.

-

Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

-

-

Data Analysis:

-

Calculate the purity of the sample by dividing the peak area of the intact Biotin-PEG23-azide by the total peak area of all components.

-

Compare the purity of stressed samples to a control sample stored under ideal conditions.

-

Protocol 2: Functional Assessment via Copper-Catalyzed Click Chemistry (CuAAC)

Objective: To verify the reactivity of the azide group in Biotin-PEG23-azide with an alkyne-containing molecule.

Methodology:

-

Reagent Preparation:

-

Dissolve the alkyne-modified molecule (e.g., a protein or oligonucleotide) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of Biotin-PEG23-azide in a compatible solvent like DMSO.

-

Prepare stock solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand (e.g., TBTA) can be used to improve reaction efficiency.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified molecule, Biotin-PEG23-azide, the reducing agent, and the copper(I) source.

-

The final concentrations should be optimized, but typical ranges are:

-

Alkyne-molecule: 1-100 µM

-

Biotin-PEG23-azide: 1.5-5 molar equivalents relative to the alkyne

-

Sodium Ascorbate: 5-10 molar equivalents

-

Copper(II) Sulfate: 1-2 molar equivalents

-

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere to prevent oxidation of the copper(I) catalyst.

-

-

Analysis:

-

The successful conjugation can be confirmed by various methods depending on the nature of the alkyne-modified molecule:

-

SDS-PAGE: For proteins, a shift in the molecular weight can be observed. The biotinylated protein can be detected by Western blotting using streptavidin-HRP.

-

Mass Spectrometry: To confirm the mass of the resulting conjugate.

-

HPLC: To separate the conjugated product from the starting materials.

-

-

Visualizing Key Processes

To further aid in the understanding of Biotin-PEG23-azide's structure, potential degradation, and application, the following diagrams have been generated.

Caption: Chemical structure of Biotin-PEG23-azide.

Caption: Copper-catalyzed click chemistry workflow.

References

Biotin-PEG23-azide: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, significant advantages, and diverse applications of Biotin-PEG23-azide, a pivotal reagent in modern molecular biology and therapeutic development. Designed for the discerning researcher, this document provides detailed experimental protocols, quantitative data, and visual workflows to facilitate its seamless integration into pioneering research.

Core Features and Advantages of Biotin-PEG23-azide

Biotin-PEG23-azide is a high-purity, water-soluble biotinylation reagent engineered for specificity and efficiency in bioconjugation. Its unique structure, comprising a biotin moiety, a long polyethylene glycol (PEG) spacer, and a terminal azide group, offers a multitude of advantages for researchers.

The terminal biotin group provides a high-affinity handle for streptavidin or avidin, enabling robust and sensitive detection and purification of labeled biomolecules. The 23-unit discrete PEG (dPEG®) linker is a key feature, offering a long, hydrophilic, and flexible spacer arm. This extended spacer minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin, and enhances the aqueous solubility of the reagent and its conjugates. The discrete nature of the PEG chain ensures a defined molecular weight, which simplifies the analysis of the resulting bioconjugates.

The reactive azide group is central to the reagent's utility, allowing for its participation in "click chemistry" reactions. Specifically, it can undergo a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing a terminal alkyne or a strained cyclooctyne, respectively. This bioorthogonality ensures that the reaction is highly specific and does not interfere with native biological functional groups, making it ideal for complex biological systems.

Key Advantages:

-

Site-Specific Biotinylation: Enables precise and reproducible labeling of proteins, peptides, and other biomolecules when used with engineered alkyne-containing amino acids or metabolic labeling techniques.

-

Enhanced Solubility: The long, hydrophilic PEG spacer improves the water solubility of both the reagent and the resulting bioconjugate.

-

Reduced Steric Hindrance: The extended spacer arm minimizes steric hindrance, facilitating efficient interaction between the biotin tag and streptavidin.

-

Bioorthogonality: The azide-alkyne click chemistry is highly specific and does not cross-react with other functional groups found in biological systems.

-

Simplified Analysis: The use of a discrete PEG linker results in a single molecular weight product, simplifying downstream analysis such as mass spectrometry.

-

Versatility: Applicable in a wide range of techniques including pull-down assays, affinity purification, ELISA, and the development of targeted therapeutics like PROTACs.

Quantitative Data

The physicochemical properties of Biotin-PEG23-azide are critical for its effective use in experimental design. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Weight | 1325.60 g/mol | [1][2] |

| Chemical Formula | C₅₈H₁₁₂N₆O₂₅S | [1][2] |

| Purity | > 98% | [1] |

| Spacer Arm Length | 87.7 Å | |

| Spacer Arm Atoms | 73 | |

| Solubility | Methylene chloride, DMAC, DMSO, Water | |

| Storage | -20°C, protect from moisture |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Biotin-PEG23-azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling an alkyne-modified protein with Biotin-PEG23-azide.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

Biotin-PEG23-azide

-

DMSO (anhydrous)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 100 mM in DMSO/water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve Biotin-PEG23-azide in DMSO to a final concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

-

Add Biotin-PEG23-azide solution to a final concentration that is in 4-50 fold molar excess to the protein.

-

Add the copper ligand (THPTA or TBTA) to the reaction mixture. A 1:2 ratio of CuSO₄ to ligand is recommended.

-

Add CuSO₄ to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove the excess Biotin-PEG23-azide and other reaction components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Analysis:

-

Confirm biotinylation by Western blot using streptavidin-HRP or by mass spectrometry.

-

Pull-Down Assay for Identifying Protein-Protein Interactions

This protocol outlines the steps for a pull-down assay using a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated bait protein (prepared as in 3.1)

-

Cell lysate containing potential prey proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a solution with high concentration of free biotin)

-

Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and wash them three times with lysis buffer to equilibrate.

-

-

Bait Protein Immobilization:

-

Add the biotinylated bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

-

Washing Unbound Bait:

-

Wash the beads three times with lysis buffer to remove any unbound bait protein.

-

-

Incubation with Cell Lysate:

-

Add the cell lysate to the beads with the immobilized bait protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing Non-Specific Binders:

-

Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound protein complexes from the beads using the chosen elution buffer. For denaturing elution, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown interacting partners, mass spectrometry is the preferred method.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and workflows involving Biotin-PEG23-azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Site-Specific Protein Biotinylation and Affinity Purification

Caption: Workflow for protein biotinylation and purification.

Logical Relationship in PROTAC Development

Caption: Role of Biotin-PEG23-azide in PROTAC synthesis and action.

References

An In-Depth Technical Guide to Biotin-PEG23-azide for Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG23-azide, a versatile reagent for the biotinylation of biomolecules. It details the underlying principles of its application in click chemistry, provides structured data on its properties and reaction conditions, and offers detailed experimental protocols for its use in research and drug development.

Introduction to Biotin-PEG23-azide

Biotin-PEG23-azide is a chemical probe that combines the high-affinity binding of biotin to streptavidin with the versatility of azide-alkyne click chemistry. This reagent is characterized by a biotin moiety, a long polyethylene glycol (PEG) spacer with 23 ethylene glycol units, and a terminal azide group. The extended, hydrophilic PEG linker enhances the water solubility of the molecule and minimizes steric hindrance, facilitating efficient labeling and subsequent detection or purification of target biomolecules.[1][2]

The primary application of Biotin-PEG23-azide lies in its ability to participate in bioorthogonal reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the specific and efficient labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain a corresponding alkyne or strained cyclooctyne group.

Core Principles: Click Chemistry

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for biological applications.[3] Biotin-PEG23-azide is a key reagent in two major types of click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the terminal azide of Biotin-PEG23-azide and a terminal alkyne on the target biomolecule. The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate by a reducing agent such as sodium ascorbate.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it particularly suitable for live-cell imaging and in vivo applications.[1]

Quantitative Data and Reagent Properties

The following tables summarize the key properties of Biotin-PEG23-azide and typical reaction conditions for its use in biomolecule labeling.

Table 1: Physicochemical Properties of Biotin-PEG23-azide

| Property | Value | Reference |

| Molecular Formula | C58H112N6O25S | |

| Molecular Weight | 1325.6 g/mol | |

| Solubility | Aqueous soluble | |

| Storage Conditions | -20°C | |

| Reactive Group | Azide (-N3) | |

| Spacer Arm | PEG23 (Polyethylene glycol, 23 units) |

Table 2: Typical Reaction Parameters for CuAAC with Biotin-PEG23-azide

| Parameter | Recommended Range/Value | Notes | Reference |

| Biotin-PEG23-azide Concentration | 10 - 100 µM | Optimal concentration may vary depending on the application. | |

| Alkynylated Biomolecule Concentration | 1 - 10 µM | Dependent on the expression level or incorporation efficiency. | |

| Copper(II) Sulfate (CuSO4) Concentration | 50 - 100 µM | A 1:5 to 1:10 ratio with the ligand is often used. | |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Added fresh to the reaction mixture. | |

| Copper-chelating Ligand (e.g., THPTA, BTTAA) | 250 - 500 µM | Stabilizes the Cu(I) oxidation state and improves reaction efficiency. | |

| Reaction Time | 30 minutes - 2 hours | Can be optimized for specific applications. | |

| Reaction Temperature | Room Temperature (20-25°C) | ||

| pH | 7.0 - 8.0 | ||

| Reaction Buffer | PBS, Tris-based buffers (amine-free) | Avoid buffers containing primary amines that can interfere with the reaction. |

Experimental Protocols

General Protocol for Labeling Alkynylated Proteins in Cell Lysates with Biotin-PEG23-azide (CuAAC)

This protocol provides a general workflow for the biotinylation of proteins that have been metabolically labeled with an alkyne-containing amino acid.

Materials:

-

Cell lysate containing alkynylated protein of interest

-

Biotin-PEG23-azide

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protease inhibitors

-

Streptavidin-agarose beads for enrichment

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of Biotin-PEG23-azide in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup:

-

To 1 mg of cell lysate in 1 mL of PBS (containing protease inhibitors), add Biotin-PEG23-azide to a final concentration of 50 µM.

-

Add THPTA to a final concentration of 250 µM.

-

Add CuSO4 to a final concentration of 50 µM.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 2.5 mM to initiate the click reaction.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

-

Enrichment of Biotinylated Proteins (Optional):

-

To enrich for biotinylated proteins, add 50 µL of a 50% slurry of streptavidin-agarose beads to the reaction mixture.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and wash three times with PBS containing 0.1% SDS.

-

-

Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the proteins by SDS-PAGE and Western blotting using an anti-biotin antibody or streptavidin-HRP conjugate.

-

Visualizations

Chemical Structure and Reaction of Biotin-PEG23-azide

Caption: Biotin-PEG23-azide reacts with an alkyne-modified biomolecule.

Experimental Workflow for Drug Target Identification

Caption: Workflow for identifying protein targets of a drug using click chemistry.

Application in PROTAC Development

Caption: Use of Biotin-PEG23-azide in synthesizing and evaluating PROTACs.

Investigating EGFR Signaling Pathway

Caption: Labeling EGFR with Biotin-PEG23-azide to study its interactions.

Applications in Research and Drug Development

The unique properties of Biotin-PEG23-azide make it a valuable tool in various research and drug development applications:

-

Proteomics: It enables the identification and quantification of newly synthesized proteins through techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).

-

Drug Target Identification: Biotin-PEG23-azide can be used to label and pull down the protein targets of small molecule drugs that have been modified with an alkyne group.

-

PROTAC Development: It serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating their purification and use in target engagement studies.

-

Glycan and Lipid Labeling: This reagent can be used to label and study glycans and lipids that have been metabolically tagged with alkyne-containing sugars or fatty acids.

-

Activity-Based Protein Profiling (ABPP): It can be used to tag and identify active enzymes in complex biological samples.

Conclusion

Biotin-PEG23-azide is a powerful and versatile reagent for the specific and efficient labeling of biomolecules. Its long, hydrophilic PEG spacer enhances its utility in aqueous environments, while its azide functionality allows for its seamless integration into robust and bioorthogonal click chemistry workflows. For researchers and drug development professionals, Biotin-PEG23-azide offers a reliable method for a wide range of applications, from fundamental biological discovery to the development of novel therapeutics.

References

A Technical Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry: Principles and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the fields of chemical biology, materials science, and drug discovery by providing a set of powerful, reliable, and selective reactions for the covalent ligation of molecules.[1][2][3] Among these, the azide-alkyne cycloaddition has become a cornerstone, with two primary variants leading the way: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4] This technical guide provides an in-depth exploration of the core principles of CuAAC and SPAAC, offering a comparative analysis of their mechanisms, reaction kinetics, and practical applications, with a particular focus on the drug development pipeline.

Core Principles: A Tale of Two Activation Strategies

Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring. However, the thermal Huisgen cycloaddition often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers. CuAAC and SPAAC overcome these limitations through distinct activation mechanisms, enhancing reaction rates and providing regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart. The key to this transformation is the use of a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate, or from Cu(I) salts. The reaction is robust, tolerating a wide pH range (4-12) and a variety of solvents, including water.

The currently accepted mechanism for CuAAC involves a dinuclear copper intermediate, which is supported by kinetic and computational studies. This pathway provides a more complete explanation for the significant rate enhancement observed. The catalytic cycle begins with the formation of a copper(I) acetylide, which then coordinates with a second copper(I) center. This dinuclear species then reacts with the azide to form a six-membered copper-containing intermediate, which subsequently rearranges to the stable triazole product, regenerating the catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to address the cytotoxicity associated with the copper catalyst in biological systems, SPAAC is a metal-free click reaction. This bioorthogonal reaction leverages the high ring strain of a cyclooctyne to drive the cycloaddition with an azide. The release of this ring strain, approximately 18 kcal/mol, lowers the activation energy of the reaction, allowing it to proceed at physiological temperatures and pH without the need for a catalyst.

The absence of a cytotoxic copper catalyst makes SPAAC an invaluable tool for applications in living cells, tissues, and whole organisms. The reaction is highly selective, as both the azide and cyclooctyne functional groups are largely inert to biological molecules. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with various derivatives such as DBCO (dibenzocyclooctyne) and BCN (bicyclononyne) being developed to optimize reaction rates and stability.

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is primarily dictated by the experimental context, with the main trade-off being between reaction speed and biocompatibility.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |

| Alkyne Reactant | Terminal or internal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Regioselectivity | High (yields 1,4-isomer) | Low (can yield a mixture of regioisomers) |

| Reagent Accessibility | Simple alkynes are readily available | Strained cyclooctynes can be complex and expensive to synthesize |

| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions with thiols |

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanistic pathways of CuAAC and SPAAC, as well as a comparative experimental workflow.

References

Methodological & Application

Application Notes and Protocols for Cell Surface Biotinylation with Biotin-PEG23-azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the specific labeling and subsequent analysis of cell surface biomolecules using a two-step bioorthogonal chemistry approach. This method involves the metabolic incorporation of an alkyne-modified monosaccharide into cell surface glycans, followed by the covalent attachment of Biotin-PEG23-azide via a highly specific click chemistry reaction.

This powerful technique allows for the selective biotinylation of cell surface glycoproteins, enabling their isolation, identification, and quantification. The long, hydrophilic PEG23 linker on the biotin probe minimizes steric hindrance and enhances solubility, ensuring efficient capture by streptavidin beads and reducing non-specific binding. Applications of this method are vast, ranging from the identification of novel cell surface markers and drug targets to the study of glycan dynamics and cell-cell interactions.

I. Principle of the Method

The cell surface biotinylation strategy with Biotin-PEG23-azide is a two-step process:

-

Metabolic Labeling: Cells are cultured in the presence of a peracetylated alkyne-modified monosaccharide, such as N-pentenoyl-D-mannosamine, tetraacetylated (Ac4ManNAl). This unnatural sugar is taken up by the cells and processed by the sialic acid biosynthetic pathway. The resulting alkyne-modified sialic acid is then incorporated into the glycan chains of newly synthesized glycoproteins, which are subsequently displayed on the cell surface. This step introduces a bioorthogonal alkyne handle onto the cell surface.

-

Bioorthogonal Ligation (Click Chemistry): The azide group of the Biotin-PEG23-azide reagent is then covalently linked to the alkyne-modified glycans on the cell surface. This reaction can be achieved through two primary methods:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), for the ligation. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst, making it ideal for live-cell applications.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is catalyzed by Cu(I) ions and is generally faster than SPAAC. However, the potential cytotoxicity of copper requires careful optimization of the reaction conditions for live-cell labeling.

-

Following the click chemistry reaction, the biotinylated cell surface proteins can be lysed and enriched using streptavidin-agarose beads for downstream analysis, such as western blotting or mass spectrometry-based proteomics.

II. Quantitative Data Presentation

The efficiency of cell surface biotinylation using this two-step method can be influenced by several factors, including the choice of click chemistry, reagent concentrations, and incubation times. The following tables provide a summary of key quantitative parameters to aid in experimental design.

Table 1: Comparison of Click Chemistry Reactions for Cell Surface Labeling

| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | None (Copper-free) | Cu(I) |

| Biocompatibility | High (Suitable for live cells) | Moderate (Potential copper cytotoxicity) |

| Reaction Rate | Moderate to Fast (Cyclooctyne-dependent) | Very Fast |

| Typical Reactant Concentration | 10-100 µM | 50-200 µM |

| Common Applications | Live-cell imaging, in vivo labeling | In vitro labeling, fixed cells, proteomics |

Table 2: Typical Reagent Concentrations and Incubation Times

| Step | Reagent | Typical Concentration | Incubation Time | Incubation Temperature |

| Metabolic Labeling | Ac4ManNAl | 25-50 µM | 24-72 hours | 37°C |

| SPAAC Reaction | Biotin-PEG23-azide with a DBCO-alkyne | 20-50 µM | 30-60 minutes | 37°C or 4°C |

| CuAAC Reaction | Biotin-PEG23-azide | 50-100 µM | 10-30 minutes | Room Temperature or 4°C |

| CuSO4 | 50-100 µM | |||

| THPTA (ligand) | 250-500 µM | |||

| Sodium Ascorbate | 2.5-5 mM |

III. Experimental Protocols

A. Protocol for Metabolic Labeling of Cell Surface Glycans with Ac4ManNAl

This protocol describes the metabolic incorporation of alkyne groups into cell surface sialoglycans.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-pentenoyl-D-mannosamine, tetraacetylated (Ac4ManNAl)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a culture dish or plate to reach 70-80% confluency at the time of labeling.

-

Prepare Ac4ManNAl Stock Solution: Dissolve Ac4ManNAl in DMSO to prepare a 10-50 mM stock solution.

-

Metabolic Labeling: a. Aspirate the culture medium from the cells. b. Add fresh complete culture medium containing the desired final concentration of Ac4ManNAl (typically 25-50 µM). c. Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the alkyne-modified sugar.

-

Cell Harvest (for downstream applications): a. After the incubation period, gently wash the cells twice with ice-cold PBS to remove any unincorporated Ac4ManNAl. b. The cells are now ready for the click chemistry reaction.

B. Protocol for Cell Surface Biotinylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction for biotinylating the alkyne-labeled cell surface.

Materials:

-

Alkyne-labeled cells (from Protocol A)

-

Biotin-PEG23-azide

-

DBCO-alkyne (if not already conjugated to biotin)

-

Reaction Buffer (e.g., PBS or serum-free medium)

-

Quenching Solution (e.g., PBS containing 10 mM glycine)

-

Cell lysis buffer

-

Streptavidin-agarose beads

Procedure:

-

Prepare Biotin-PEG23-azide Solution: Dissolve Biotin-PEG23-azide in the chosen reaction buffer to the desired final concentration (e.g., 20-50 µM).

-

SPAAC Reaction: a. To the alkyne-labeled cells, add the Biotin-PEG23-azide solution. b. Incubate for 30-60 minutes at 37°C or on ice (to inhibit endocytosis).

-

Quenching: a. Remove the Biotin-PEG23-azide solution. b. Wash the cells three times with ice-cold Quenching Solution to stop the reaction and remove excess reagent.

-

Cell Lysis: a. Lyse the cells using a suitable lysis buffer containing protease inhibitors. b. Incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Enrichment of Biotinylated Proteins: a. Collect the supernatant. b. Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Downstream Analysis: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. b. The eluted proteins are now ready for analysis by western blotting or mass spectrometry.

C. Protocol for Cell Surface Biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction for biotinylating the alkyne-labeled cell surface.

Materials:

-

Alkyne-labeled cells (from Protocol A)

-

Biotin-PEG23-azide

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Reaction Buffer (e.g., PBS)

-

Quenching Solution (e.g., PBS containing 5 mM EDTA and 10 mM glycine)

-

Cell lysis buffer

-

Streptavidin-agarose beads

Procedure:

-

Prepare Click Reaction Cocktail: a. Prepare stock solutions of CuSO4 (e.g., 50 mM), THPTA (e.g., 50 mM), and Biotin-PEG23-azide (e.g., 10 mM) in water or DMSO. b. Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM) in water immediately before use. c. In the reaction buffer, mix the reagents in the following order to the desired final concentrations: Biotin-PEG23-azide, CuSO4, THPTA, and finally Sodium Ascorbate.

-

CuAAC Reaction: a. To the alkyne-labeled cells, add the freshly prepared click reaction cocktail. b. Incubate for 10-30 minutes at room temperature or on ice.

-

Quenching: a. Remove the reaction cocktail. b. Wash the cells three times with ice-cold Quenching Solution to stop the reaction and chelate any remaining copper.

-

Cell Lysis, Enrichment, and Analysis: a. Proceed with steps 4-6 from the SPAAC protocol.

IV. Mandatory Visualizations

Caption: Experimental workflow for cell surface biotinylation.

Caption: Bioorthogonal labeling of cell surface glycans.

Applications of Biotin-PEG23-azide in Proteomic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG23-azide is a versatile, water-soluble biotinylation reagent that plays a crucial role in modern proteomic research.[1][2] Its unique structure, featuring a biotin moiety for high-affinity streptavidin binding, a long polyethylene glycol (PEG) spacer, and a terminal azide group for click chemistry, enables the specific and efficient labeling and enrichment of proteins from complex biological samples.[1][2] The extended PEG23 spacer enhances the solubility of the reagent and minimizes steric hindrance, facilitating the interaction between biotin and streptavidin.[2] This application note provides detailed protocols and workflows for the use of Biotin-PEG23-azide in key proteomic applications, including metabolic labeling of nascent proteins, activity-based protein profiling (ABPP), and the study of post-translational modifications (PTMs).

Key Applications and Methodologies

The primary utility of Biotin-PEG23-azide lies in its azide group, which allows for its conjugation to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This enables researchers to tag and isolate specific protein populations for downstream analysis by mass spectrometry.

Metabolic Labeling of Nascent Proteins (Bio-Orthogonal Non-Canonical Amino Acid Tagging - BONCAT)

The BONCAT methodology allows for the specific labeling and identification of newly synthesized proteins in cells or organisms. This is achieved by introducing a non-canonical amino acid containing an alkyne group, such as L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA), into the cellular proteome during protein synthesis. In the case of using HPG, the incorporated alkyne serves as a handle for the subsequent click reaction with Biotin-PEG23-azide.

The following diagram illustrates the general workflow for a BONCAT experiment.

Materials:

-

Cells of interest

-

Methionine-free cell culture medium

-

L-homopropargylglycine (HPG)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-PEG23-azide

-

Copper(II) sulfate (CuSO4)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer or on-bead digestion buffer)

-

Ammonium bicarbonate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.

-

Add HPG to the methionine-free medium at a final concentration of 50 µM and incubate for the desired labeling period (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the click chemistry reagents in the following order, vortexing after each addition:

-

Biotin-PEG23-azide to a final concentration of 100 µM.

-

TCEP to a final concentration of 1 mM (from a freshly prepared stock).